Cas no 19809-78-0 (3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one)

3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one structure
19809-78-0 structure
Product Name:3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
CAS-nummer:19809-78-0
MF:C28H36O8
MW:500.580649375916
CID:1390060
PubChem ID:5315117
Update Time:2025-04-20

3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
    • Uliginosin A
    • 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl]methyl]-2,5-cyclohexadiene-1-one
    • 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cy
    • 3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one
    • Uliginosin A [MI]
    • 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trih
    • 19809-78-0
    • 2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-
    • SCHEMBL3483215
    • UNII-WPY2P733PC
    • 3,5-Dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-2,5-cyclohexadien-1-one
    • 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-[[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl]methyl]-2,5-cyclohexadien-1-one
    • Q27292769
    • WPY2P733PC
    • Inchi: 1S/C28H36O8/c1-12(2)9-10-15-22(31)16(24(33)18(23(15)32)20(29)13(3)4)11-17-25(34)19(21(30)14(5)6)27(36)28(7,8)26(17)35/h9,13-14,31-35H,10-11H2,1-8H3
    • InChI-sleutel: RQHGFBDYTQNGHP-UHFFFAOYSA-N
    • LACHT: OC1=C(C(=C(C(C(C)C)=O)C(C1(C)C)=O)O)CC1C(=C(C(C(C)C)=O)C(=C(C/C=C(\C)/C)C=1O)O)O

Berekende eigenschappen

  • Exacte massa: 500.24108
  • Monoisotopische massa: 500.24101810g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 8
  • Complexiteit: 993
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.8
  • Topologisch pooloppervlak: 152Ų

Experimentele eigenschappen

  • Smeltpunt: 160.5-161.5°
  • PSA: 152.36
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